(4-Methylphenoxy)methanesulfonyl chloride
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Overview
Description
(4-Methylphenoxy)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H9ClO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-methylphenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)methanesulfonyl chloride typically involves the reaction of 4-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Methylphenol+Methanesulfonyl chloride→(4-Methylphenoxy)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenoxy)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfonamide.
Scientific Research Applications
(4-Methylphenoxy)methanesulfonyl chloride has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Methylphenoxy)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The parent compound, which lacks the 4-methylphenoxy group.
Tosyl chloride: A similar compound where the sulfonyl chloride group is attached to a toluene ring.
Trifluoromethanesulfonyl chloride: A similar compound with a trifluoromethyl group instead of a methyl group.
Uniqueness
(4-Methylphenoxy)methanesulfonyl chloride is unique due to the presence of the 4-methylphenoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Properties
CAS No. |
192192-50-0 |
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Molecular Formula |
C8H9ClO3S |
Molecular Weight |
220.67 g/mol |
IUPAC Name |
(4-methylphenoxy)methanesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S/c1-7-2-4-8(5-3-7)12-6-13(9,10)11/h2-5H,6H2,1H3 |
InChI Key |
RINGGCOAADJZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCS(=O)(=O)Cl |
Origin of Product |
United States |
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